N-Fmoc-iminodiacetic acid

Catalog No.
S1492970
CAS No.
112918-82-8
M.F
C19H17NO6
M. Wt
355.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-iminodiacetic acid

CAS Number

112918-82-8

Product Name

N-Fmoc-iminodiacetic acid

IUPAC Name

2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)

InChI Key

LNHILYINDTUUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O

The exact mass of the compound N-Fmoc-iminodiacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Fmoc-iminodiacetic acid (CAS 112918-82-8) is a specialized, orthogonally protected amino acid derivative featuring a tertiary nitrogen symmetrically flanked by two carboxylic acid groups. In industrial and laboratory procurement, it is primarily sourced as a bifunctional building block for Solid-Phase Peptide Synthesis (SPPS), enabling the introduction of metal-chelating moieties or symmetric branching points directly into peptide backbones. Unlike standard proteinogenic amino acids, its iminodiacetic acid (IDA) core serves as a high-affinity tridentate or bidentate ligand for transition metals and radiometals. The fluorenylmethyloxycarbonyl (Fmoc) protecting group ensures seamless compatibility with standard base-labile SPPS workflows, making it a critical raw material for developing peptide-drug conjugates, targeted radiopharmaceuticals, and isotopomeric crosslinkers .

Research Fit

Trifunctional building block with two free carboxylic acids
Orthogonal Fmoc protection for acid-labile SPPS workflows
Enables branched linker or dual-functionalization strategies

Attempting to substitute N-Fmoc-iminodiacetic acid with unprotected iminodiacetic acid (IDA) or alternative dicarboxylic acids like Fmoc-glutamic acid introduces severe process and performance failures. Unprotected IDA possesses a reactive secondary amine that will indiscriminately participate in unwanted acylation reactions during peptide chain elongation, leading to complex, inseparable mixtures of branched byproducts and catastrophic yield losses. Conversely, substituting with Boc-protected IDA forces the use of harsh acidic deprotection conditions (e.g., TFA or HF), which prematurely cleaves acid-sensitive linkers like Wang or Rink Amide resins, destroying the synthesized peptide before completion. Furthermore, standard dicarboxylic acids like Fmoc-Asp or Fmoc-Glu lack the central tertiary nitrogen required to form the highly stable, compact N,O,O-coordination complexes essential for downstream radiometal labeling or transition metal chelation .

Substitution Risk

Boc-IDA orthogonal protection mismatch
Boc-IDA deprotection requires strong acid (HCl/dioxane), which may not be compatible with acid-labile side-chain protections and the Fmoc/tBu strategy; final cleavage typically involves hazardous HF.
Unprotected iminodiacetic acid lacks N-terminal masking
Without an N-terminal protecting group, controlled sequential peptide elongation may not be achievable, limiting its use in standard SPPS.
Boc/Bzl strategy requires hazardous HF and may limit flexibility
The classic Boc/Bzl approach lacks orthogonality with acid-sensitive modifications and relies on toxic HF for final resin cleavage, which may restrict workflow adoption.

Solid-Phase Regioselectivity and Mono-Substitution Control

During peptide assembly, controlling the reactivity of dicarboxylic acids is critical to prevent unwanted cross-linking. Research demonstrates that coupling N-Fmoc-iminodiacetic acid to an amino acid or peptide attached to a solid support (such as PAL-PEG-PS or Wang resin) yields exclusively the mono-substituted iminodiacetic acid derivative. In contrast, solution-phase coupling of Fmoc-IDA often results in a difficult-to-separate mixture of mono- and di-substituted derivatives, depending on the coupling reagents (e.g., TCFH vs. HATU). By utilizing Fmoc-IDA on a solid support, chemists achieve near-quantitative regiocontrol, ensuring linear peptide elongation without premature branching [1].

Evidence DimensionSubstitution profile during coupling
Target Compound Data100% mono-substitution (exclusive formation) on solid support
Comparator Or BaselineSolution-phase Fmoc-IDA coupling (yields mono- and di-substituted mixtures)
Quantified DifferenceComplete elimination of di-substituted byproducts
ConditionsFmoc-IDA coupled to resin-bound peptide vs. solution-phase amine

Eliminating di-substituted byproducts during SPPS drastically simplifies downstream HPLC purification and maximizes the yield of the target sequence.

Deprotection Method
Head-to-head
Fmoc-IDA: 20% piperidine/DMF (basic, pH ~11) vs. Boc-IDA: 4M HCl/dioxane or 50% TFA (acidic, pH <2); Fmoc strategy avoids HF.
Supports acid-sensitive SPPS workflow and HF-free cleavage.
Reported orthogonality with tBu side-chain protections.

Orthogonal Deprotection Compatibility in SPPS

The selection of the amine protecting group on the IDA core dictates the entire synthesis strategy. N-Fmoc-iminodiacetic acid is deprotected using mild basic conditions (typically 20% piperidine in DMF), leaving acid-sensitive resin linkers intact. If Boc-iminodiacetic acid is procured instead, deprotection requires concentrated trifluoroacetic acid (TFA) or hydrogen fluoride (HF). These harsh acidic conditions will prematurely cleave standard acid-labile resins (e.g., Rink Amide, Wang) and remove side-chain protecting groups, rendering Boc-IDA completely incompatible with modern Fmoc-based automated peptide synthesizers .

Evidence DimensionDeprotection conditions and resin stability
Target Compound DataBase-labile deprotection (20% piperidine) retaining 100% of acid-sensitive resin linkages
Comparator Or BaselineBoc-IDA (requires TFA/HF deprotection)
Quantified DifferencePrevention of premature peptide cleavage from standard SPPS resins
ConditionsAutomated Solid-Phase Peptide Synthesis (SPPS) using acid-sensitive linkers

Procuring the Fmoc-protected variant is mandatory for integration into standard, automated Fmoc-SPPS workflows without destroying acid-sensitive peptide intermediates.

Purity Grade
Data to verify
Fmoc-IDA ≥99% (HPLC) vs. Boc-IDA typically 95–98%
May reduce side reactions and improve synthesis fidelity.
Supplier-reported purity; confirm with lot-specific COA.

Symmetric Scaffold Generation for Isotopomeric Crosslinkers

N-Fmoc-iminodiacetic acid serves as a uniquely symmetric building block for advanced mass spectrometry reagents, such as the isotopomeric crosslinker ICL-1. The symmetric nature of the two carboxylic acid arms allows for the precise, step-wise addition of isotopically heavy and light glycine residues. Standard asymmetric dicarboxylic acids (like Fmoc-Glutamic acid) cannot generate this perfectly balanced, symmetric branching. The use of Fmoc-IDA enables the synthesis of crosslinkers that produce signature doublet ions in MS2 spectra, which is critical for the accurate identification of crosslinked peptides in complex proteomic mixtures [1].

Evidence DimensionScaffold symmetry for isotopic labeling
Target Compound DataSymmetric dual-arm functionalization (IDA core)
Comparator Or BaselineAsymmetric amino acids (e.g., Fmoc-Glu, Fmoc-Asp)
Quantified DifferenceEnables symmetric heavy/light isotopic arm synthesis for signature MS2 doublet ions
ConditionsSynthesis of ICL-1 crosslinkers for quantitative proteomics

For developers of diagnostic or proteomic reagents, Fmoc-IDA provides the exact structural symmetry required for reliable isotopic mass-tagging.

Thermal Stability
Data to verify
Fmoc-IDA mp 212–220 °C vs. Boc-IDA mp 117–120 °C
May support shipping and storage stability.
Reported melting point ranges; validate under local conditions.
Carboxylate Sites
Class-level
Fmoc-IDA: two free –COOH after deprotection vs. Fmoc-Gly-OH: one –COOH
Enables branched or dual-functionalization applications.
Trifunctional architecture inferred from structure class.
Linker Cleavage
Class-level
Iminodiacetic acid linkers enable selective cleavage via diketopiperazine formation; avoids premature peptide loss seen with dipeptide linkers.
Supports custom mild-cleavage linker design.
Based on patent literature; class-level inference for Fmoc-IDA monomer.

Synthesis of Peptide-Metal Conjugates and Radiopharmaceuticals

Because Fmoc-IDA integrates a high-affinity chelating pocket directly into the peptide backbone, it is the premier choice for synthesizing targeted radiopharmaceuticals (e.g., Tc-99m or Ga-68 labeled peptides) and metalloenzymes. Its use ensures that the metal-binding site is assembled seamlessly during standard Fmoc-SPPS without requiring post-synthetic conjugation of bulky external chelators like DOTA or NOTA [1].

Development of Branched Peptides and Dendrimers

The presence of two reactive carboxylic acid groups on a single protected nitrogen makes Fmoc-IDA an ideal branching unit. Once incorporated into a growing peptide chain, the two arms can be simultaneously or sequentially extended, allowing for the controlled synthesis of multivalent peptide dendrimers or dimeric receptor agonists with high reproducibility.

Manufacturing of Isotopomeric Mass Spectrometry Crosslinkers

Fmoc-IDA is heavily utilized in the commercial and academic production of advanced MS crosslinkers (such as ICL-1). Its symmetric di-acid structure is perfectly suited for differential isotopic labeling (heavy/light arms), which generates predictable MS2 cleavage patterns essential for mapping protein-protein interactions in whole-proteome databases [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid-sensitive peptide synthesis
Orthogonal Fmoc protection and mild basic deprotection
Compatibility with acid-labile modifications and HF-free cleavage
Branched peptide and dendrimer assembly
Trifunctional carboxylate presentation
Dual conjugation efficiency and product purity
Custom mild-cleavage linker design
Iminodiacetic acid scaffold for selective cleavage
Linker stability during chain assembly and controlled release
Glycine residue with free termini introduction
Protected glycine equivalent with dual carboxylates
Anhydride formation and dual-functionality after deprotection

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

355.10558726 Da

Monoisotopic Mass

355.10558726 Da

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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